2-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)acetamido)-N-(4-methylbenzyl)benzamide
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Overview
Description
- Unfortunately, detailed information about its origin, discovery, or historical context is not readily available in the sources I accessed .
WAY-659989: is a chemical compound with the molecular formula . It has a molecular weight of .
Preparation Methods
Synthetic Routes: The specific synthetic routes for WAY-659989 are not explicitly mentioned in the available data. it is likely that organic chemists have developed various synthetic pathways to access this compound.
Industrial Production: Information on industrial-scale production methods is also scarce. Industrial processes would likely involve optimization for yield, cost, and safety.
Chemical Reactions Analysis
Reactivity: WAY-659989 may undergo various chemical reactions, including oxidation, reduction, substitution, and more. specific examples are not provided.
Major Products: The major products resulting from these reactions would depend on the specific reaction type and conditions.
Scientific Research Applications
Chemistry: WAY-659989 might find applications in medicinal chemistry, drug discovery, or as a synthetic intermediate.
Biology and Medicine: Researchers may investigate its potential as a pharmacological agent, receptor modulator, or enzyme inhibitor.
Industry: WAY-659989 could have applications in the development of novel materials or specialty chemicals.
Mechanism of Action
- Unfortunately, the exact mechanism by which WAY-659989 exerts its effects remains undisclosed in the available sources. Further research is needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
Uniqueness: While I don’t have direct comparisons, highlighting WAY-659989’s unique features would require a detailed analysis of its structure, properties, and biological activity.
Similar Compounds: To explore similar compounds, consider searching for structurally related molecules or analogs in scientific databases.
Properties
Molecular Formula |
C26H27N3O2 |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
2-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)acetyl]amino]-N-[(4-methylphenyl)methyl]benzamide |
InChI |
InChI=1S/C26H27N3O2/c1-19-10-12-20(13-11-19)16-27-26(31)23-8-4-5-9-24(23)28-25(30)18-29-15-14-21-6-2-3-7-22(21)17-29/h2-13H,14-18H2,1H3,(H,27,31)(H,28,30) |
InChI Key |
RLPNCWXGZYEAQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2NC(=O)CN3CCC4=CC=CC=C4C3 |
Origin of Product |
United States |
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